molecular formula C14H16Br2N4S B11991532 6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Cat. No.: B11991532
M. Wt: 432.2 g/mol
InChI Key: LNXRKGTYIXARSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-BR-PHENYL)-3-BUTYL-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE is a complex organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-BR-PHENYL)-3-BUTYL-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of a triazole ring, followed by the introduction of a thiadiazine moiety. The bromine atom is introduced via bromination reactions, and the final product is obtained as a hydrobromide salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-BR-PHENYL)-3-BUTYL-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its potential as an anti-cancer agent. Preliminary research suggests that it may inhibit the growth of certain cancer cells by interfering with specific molecular pathways.

Industry

Industrially, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-BR-PHENYL)-3-BUTYL-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may disrupt the cell membrane of bacteria, leading to cell death. In cancer research, it may inhibit key enzymes involved in cell proliferation, thereby slowing down the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1,1’-BIPHENYL)-4-YL-3-ME-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE
  • 6-(3,4-DIMETHOXYPHENYL)-3-PR-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE
  • 6-(4-ETHOXYPHENYL)-3-(TRI-F-ME)-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE

Uniqueness

What sets 6-(4-BR-PHENYL)-3-BUTYL-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE apart from similar compounds is its specific substitution pattern and the presence of the bromine atom. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H16Br2N4S

Molecular Weight

432.2 g/mol

IUPAC Name

6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide

InChI

InChI=1S/C14H15BrN4S.BrH/c1-2-3-4-13-16-17-14-19(13)18-12(9-20-14)10-5-7-11(15)8-6-10;/h5-8H,2-4,9H2,1H3;1H

InChI Key

LNXRKGTYIXARSX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Br.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.